

spectroscopic data for (3-(Aminomethyl)phenyl)methanol hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-(Aminomethyl)phenyl)methanol hydrochloride

Cat. No.: B1291327

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Analysis of **(3-(Aminomethyl)phenyl)methanol Hydrochloride**

Introduction

(3-(Aminomethyl)phenyl)methanol hydrochloride is an organic building block frequently utilized in the synthesis of more complex molecules in pharmaceutical and materials science research. Its structure, featuring a primary amine, a primary alcohol, and an aromatic ring, provides multiple reactive sites for chemical modification. A thorough understanding of its spectroscopic properties is crucial for identity confirmation, purity assessment, and structural elucidation in subsequent reactions. This guide provides a detailed overview of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for **(3-(Aminomethyl)phenyl)methanol hydrochloride**, along with the experimental protocols for acquiring such data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **(3-(Aminomethyl)phenyl)methanol hydrochloride**. Note that spectral data can be influenced by the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **(3-(Aminomethyl)phenyl)methanol hydrochloride** is characterized by absorptions corresponding to O-H, N-H, C-H, and C-O bonds, as well as aromatic C=C stretches.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350-3200	Broad, Strong	O-H stretch (alcohol), N-H stretch (amine hydrochloride)
~3100-3000	Medium	Aromatic C-H stretch
~3000-2850	Medium	Aliphatic C-H stretch (CH ₂ groups)
~1600, ~1480	Medium-Weak	Aromatic C=C ring stretching
~1050-1020	Strong	C-O stretch (primary alcohol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.30 - 7.50	Multiplet	4H	Aromatic protons (Ar-H)
~4.65	Singlet	2H	Methylene protons (Ar-CH ₂ -OH)
~4.10	Singlet	2H	Methylene protons (Ar-CH ₂ -NH ₃ ⁺)
Variable	Broad Singlet	4H	-OH and -NH ₃ ⁺ protons (exchangeable)

Note: The chemical shifts of the acidic -OH and -NH₃⁺ protons are highly dependent on concentration and the specific deuterated solvent used.

The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~140-142	Quaternary aromatic carbon (C-CH ₂ OH)
~135-137	Quaternary aromatic carbon (C-CH ₂ NH ₃ ⁺)
~128-130	Aromatic CH carbons
~125-127	Aromatic CH carbons
~63-65	Methylene carbon (Ar-CH ₂ -OH)
~44-46	Methylene carbon (Ar-CH ₂ -NH ₃ ⁺)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. For the hydrochloride salt, analysis is typically performed on the free base after deprotonation.

m/z	Interpretation
138.09	$[M+H]^+$, Molecular ion of the free base plus a proton
137.08	$[M]^+$, Molecular ion of the free base, ($C_8H_{11}NO$)
120	$[M-NH_3]^+$, Loss of ammonia
107	$[M-CH_2O]^+$, Loss of formaldehyde

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy Protocol (Solid Sample)

This protocol outlines the thin solid film method for acquiring an IR spectrum.[\[1\]](#)[\[2\]](#)

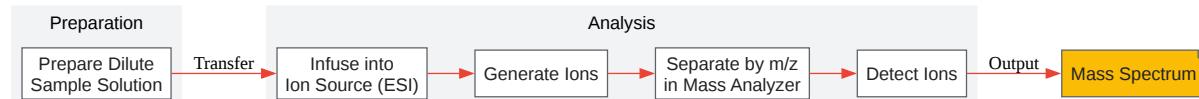
- Sample Preparation: Dissolve approximately 10-20 mg of **(3-(Aminomethyl)phenyl)methanol hydrochloride** in a few drops of a suitable volatile solvent (e.g., methanol or ethanol).
- Film Creation: Place one drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[1\]](#)
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[\[1\]](#)
- Instrument Setup: Place the salt plate into the sample holder of the FT-IR spectrometer.
- Data Acquisition: Acquire the spectrum according to the instrument's software instructions, typically scanning from 4000 cm^{-1} to 400 cm^{-1} .
- Data Processing: Perform a background scan and process the raw data to obtain the final transmittance or absorbance spectrum.
- Cleaning: After analysis, clean the salt plate thoroughly with a suitable solvent (e.g., dry acetone) and return it to a desiccator.[\[1\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol describes the general procedure for ^1H and ^{13}C NMR analysis.[\[4\]](#)[\[5\]](#)

- Sample Preparation: Accurately weigh 5-10 mg of the sample for ^1H NMR (or 20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D_2O or DMSO-d_6) in a clean, dry NMR tube.
- Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe.
- Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[\[4\]](#)
- Parameter Setup:
 - For ^1H NMR: Set the appropriate spectral width, acquisition time, and number of scans. A short relaxation delay (e.g., 1-2 seconds) is typically sufficient.
 - For ^{13}C NMR: A wider spectral width is needed. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.[\[6\]](#)
- Data Acquisition: Initiate the acquisition sequence.
- Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).[\[5\]](#)[\[7\]](#)

Mass Spectrometry (MS) Protocol


This protocol outlines a general procedure for obtaining a mass spectrum using electrospray ionization (ESI).

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[\[8\]](#)

- Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates.
- Sample Introduction: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).^[8]
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$. Scan over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Data Analysis: Identify the molecular ion peak and any significant fragment ions.^[9]

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the described spectroscopic techniques.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 3. webassign.net [webassign.net]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.uiowa.edu [chem.uiowa.edu]
- 6. sc.edu [sc.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [spectroscopic data for (3-(Aminomethyl)phenyl)methanol hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291327#spectroscopic-data-for-3-aminomethyl-phenyl-methanol-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com